molecular formula C8H4INO B1610314 4-Iodobenzoyl cyanide CAS No. 198978-33-5

4-Iodobenzoyl cyanide

Cat. No. B1610314
CAS RN: 198978-33-5
M. Wt: 257.03 g/mol
InChI Key: IXWQJIJFOKTNAC-UHFFFAOYSA-N
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Description

4-Iodobenzoyl cyanide is a chemical compound with the molecular formula C8H4INO . It is used in laboratory settings .


Synthesis Analysis

The synthesis of 4-Iodobenzoyl cyanide and similar compounds involves cyanation agents and cyanide sources . These agents/systems can be either nucleophilic or electrophilic, and they transfer the entire CN-group .


Molecular Structure Analysis

The molecular structure of 4-Iodobenzoyl cyanide consists of an iodine atom attached to a benzene ring, which is further connected to a cyanide group . The molecular weight of this compound is 257.03 .


Chemical Reactions Analysis

Cyanide is a highly reactive ion that readily forms metal-cyanide complexes . It interferes with cellular respiration, making it unable to use oxygen . This property is utilized in various industrial applications, including metal polishing and certain insecticides .

Safety And Hazards

Cyanide compounds, including 4-Iodobenzoyl cyanide, are highly toxic and pose significant safety risks . They can cause severe skin burns and eye damage . Therefore, they should be handled with extreme caution, especially in a laboratory setting .

Future Directions

The future of cyanide-based compounds like 4-Iodobenzoyl cyanide lies in finding safer alternatives for cyanation reactions . There is ongoing research into non-toxic cyanation agents and cyanide sources that can be used in the synthesis of structurally diverse products . Additionally, the use of sterically-hindered solvents to expedite interfacial kinetics in lithium-ion batteries is a promising area of research .

properties

IUPAC Name

4-iodobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWQJIJFOKTNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451386
Record name 4-Iodobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzoyl cyanide

CAS RN

198978-33-5
Record name 4-Iodobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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